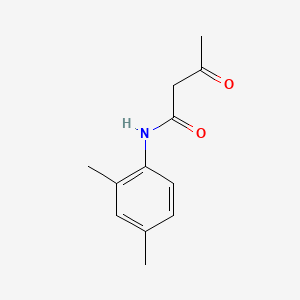

N-(2,4-Dimethylphenyl)-3-oxobutanamide

Cat. No. B1296099

Key on ui cas rn:

97-36-9

M. Wt: 205.25 g/mol

InChI Key: HGVIAKXYAZRSEG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05523486

Procedure details

2.48 kg/h (20.5 mol/h) of 2,4-dimethylaniline, 1.83 kg/h (21.3 mol/h) of diketene (purity 98%) and 8 kg/h of a mixture of 2.4 kg/h of ethanol and 5.6 kg/h of water are metered separately but simultaneously into a reactor which has been preheated to about 80° C. The reactor consists of a double-shell glass vessel of about 0.6 l capacity and is equipped with a stirrer, thermometer, reflux condenser and, at the bottom, with a run-off. Immediately the metering has started, the heat evolved by the reaction causes the reactor contents to reflux at about 85° C. The heating of the reactor is discontinued and the reaction is continued by limiting the reactor contents to about 0.3 1 by continuous pumping out. The reactor discharge is cooled to about 15° C. with stirring, and the light-colored crystals which are formed are separated from about 7 kg/h of the pale yellow mother liquor by filtration. The moist product, which is obtained at about 5 kg/h, is washed with about 4 kg/h of cold aqueous 30% strength ethanol and dried, leaving 4 kg/h (19.5 mol/h) of 2',4'-dimethylacetoacetanilide (melting point about 89° C.) corresponding to a yield of 95% based on amine.

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10]=[C:11]1[O:15][C:13](=[O:14])[CH2:12]1.C(O)C>O>[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:13](=[O:14])[CH2:12][C:11]([CH3:10])=[O:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(N)C=CC(=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are metered separately but simultaneously into a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been preheated to about 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor consists of a double-shell glass vessel of about 0.6 l capacity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The heating of the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor discharge is cooled to about 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the light-colored crystals which are formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are separated from about 7 kg/h of the pale yellow mother liquor by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The moist product, which is obtained at about 5 kg/h

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with about 4 kg/h of cold aqueous 30% strength ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(NC(CC(=O)C)=O)C=CC(=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |